molecular formula C13H17BrN2S B2654744 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 37489-47-7

1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B2654744
CAS No.: 37489-47-7
M. Wt: 313.26 g/mol
InChI Key: CHJZAPAYCRBOAD-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a ring structure consisting of two nitrogen atoms and four carbon atoms. The presence of the bromophenyl group suggests that this compound may have interesting chemical properties due to the electronegativity of bromine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The bromine atom could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bromophenyl and dihydropyrimidine groups. These properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Spectrophotometric Determination

  • Extraction and Spectrophotometric Determination of Tellurium(IV): This compound is used for the extraction, separation, and spectrophotometric determination of trace levels of tellurium(IV) from hydrochloric acid media. It forms a yellow-colored complex that absorbs at 440 nm, suitable for determining tellurium(IV) in various samples, including alloys (Kolekar & Anuse, 1998).

Biological Activities

  • Antimicrobial, Anthelmintic, and Insecticidal Activities: Derivatives of this compound, such as 4(4'-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol, have been synthesized and shown to exhibit significant biological activities, including antimicrobial, anthelmintic, and insecticidal properties (Bamnela & Shrivastava, 2010).

Molecular Interactions

  • Intermolecular Interactions in Dihydropyrimidine-2-thione Derivatives: The compound's crystal structure and intermolecular interactions have been analyzed, highlighting the significance of N-H⋯SC hydrogen bonds in stabilizing various molecular architectures (Saeed et al., 2017).

Chemical Synthesis

  • Synthesis of Heterocyclic Compounds via Enamines: The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse chemical structures (Singh & Singh, 1980).

Biomedical Applications

  • Inhibitor of Dopamine-beta-Hydroxylation

    This compound has been studied as an effective inhibitor of dopamine-beta-hydroxylation in vivo, showing potential for neurological research (Porter & Torchiana, 1971).

  • Synthesis and Anti-ulcer Activity

    Some dihydropyrimidines, including derivatives of this compound, have been synthesized and evaluated for their anti-ulcer activity, indicating its potential in therapeutic applications (Rana et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical compound, handling “1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol” would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use in the development of new drugs or materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves the condensation of 4-bromobenzaldehyde with 4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine followed by reduction with sodium borohydride.", "Starting Materials": [ "4-bromobenzaldehyde", "4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and 4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Filter the resulting yellow solid and wash with diethyl ether.", "Step 3: Dissolve the yellow solid in methanol and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature.", "Step 4: Stir the reaction mixture for 24 hours and then quench with water.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the diethyl ether solution and recrystallize the product from ethanol to obtain 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol as a yellow solid." ] }

CAS No.

37489-47-7

Molecular Formula

C13H17BrN2S

Molecular Weight

313.26 g/mol

IUPAC Name

1-(4-bromophenyl)-4,4,6-trimethyl-1,3-diazinane-2-thione

InChI

InChI=1S/C13H17BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17)

InChI Key

CHJZAPAYCRBOAD-UHFFFAOYSA-N

SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C

Canonical SMILES

CC1CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C

solubility

not available

Origin of Product

United States

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